molecular formula C16H25NO2 B8346108 1-(3,4-dimethoxyphenyl)-N-methyl-1-cyclohexanemethanamine

1-(3,4-dimethoxyphenyl)-N-methyl-1-cyclohexanemethanamine

Cat. No.: B8346108
M. Wt: 263.37 g/mol
InChI Key: GGVKVYQZZVMTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-N-methyl-1-cyclohexanemethanamine is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)cyclohexyl]-N-methylmethanamine

InChI

InChI=1S/C16H25NO2/c1-17-12-16(9-5-4-6-10-16)13-7-8-14(18-2)15(11-13)19-3/h7-8,11,17H,4-6,9-10,12H2,1-3H3

InChI Key

GGVKVYQZZVMTBL-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCC1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.73 g (0.031 mol) of 1-(3,4-dimethoxyphenyl)-1-cyclohexanemethanamine, 4.3 ml (0.00348 mol) of N-ethylmorpholine and 0.3 g of dimethylaminopyridine in 100 ml of abs. tetrahydrofuran was cooled to -10° and treated within 10 minutes with 4.4 ml (0.0348 mol) of isobutyl chloroformate. The mixture was then stirred at room temperature for 18 hours and filtered, and the solution was evaporated under reduced pressure. The residue was dissolved in ethyl acetate and the organic solution was washed first with 1N hydrochloric acid and then with a saturated sodium bicarbonate solution, dried over magnesium sulphate and evaporated under reduced pressure. tetrahydrofuran and 2.35 g (0.062 mol) of lithium aluminium hydride and the mixture was heated to reflux for 2 hours, thereafter cooled and treated with a saturated sodium sulphate solution. After filtering the mixture and evaporating the solvent there was obtained an oil which was distilled at 153°/260 Pa, whereby there was obtained 1-(3,4-dimethoxyphenyl)-N-methyl- 1-cyclohexanemethanamine as a colourless oil which was used directly in the next step.
Quantity
7.73 g
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reactant
Reaction Step One
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4.3 mL
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0.3 g
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reactant
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4.4 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
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2.35 g
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reactant
Reaction Step Six
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solvent
Reaction Step Six
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0 (± 1) mol
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Reaction Step Seven

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